Seneciphyllinine

Description

Pyrrolizidine (B1209537) Alkaloids: A Class of Natural Products with Diverse Biological Activities

Pyrrolizidine alkaloids are a large group of secondary metabolites, primarily synthesized by plants, but also found in some bacteria and fungi, serving as a defense mechanism against herbivores and pathogens mdpi.comnih.govmdpi.comfood.gov.ukscielo.org.mx. Chemically, PAs are characterized by a necine base, which is a bicyclic amino alcohol containing a pyrrolizidine nucleus, esterified with one or more necic acids mdpi.commdpi.comscielo.org.mx. This structural framework allows for extensive structural diversity, with over 660 PAs identified in more than 6,000 plant species across families such as Asteraceae, Boraginaceae, Fabaceae, and Orchidaceae mdpi.comnih.govmdpi.comscielo.org.mx.

While PAs are integral to plant defense and have been explored for potential medicinal applications in traditional practices, they are also recognized for their significant toxicity. Many PAs, particularly those with unsaturation in the necine ring (1,2-dehydropyrrolizidine alkaloids), are hepatotoxic, genotoxic, mutagenic, and carcinogenic nih.govfood.gov.ukscielo.org.mxresearchgate.net. This inherent toxicity necessitates careful consideration and extensive research into their presence and effects, especially concerning food safety and the use of medicinal plants containing these compounds food.gov.uk. PAs can exist in two primary chemical forms: tertiary amines and their corresponding N-oxides, with N-oxidation sometimes influencing their toxicological profile mdpi.comscielo.org.mx.

Academic Significance and Research Trajectories for Seneciphyllinine (B201698)

This compound holds academic significance as a representative pyrrolizidine alkaloid whose study contributes to several research trajectories. Its identification and characterization in various plant species, such as those within the Gynura genus, make it a valuable compound for phytochemists investigating plant secondary metabolism and chemotaxonomy medchemexpress.comchemfaces.comtargetmol.comresearchgate.netnih.gov. Research trajectories involving this compound often focus on its analytical detection and quantification using advanced chromatographic and mass spectrometric techniques, such as High-Performance Liquid Chromatography coupled with Ion Trap Mass Spectrometry (HPLC/ITMS) researchgate.netnih.gov.

Furthermore, this compound's biological activities, even when studied in non-therapeutic contexts, contribute to understanding the broader toxicological mechanisms of PAs. Studies have indicated that this compound can influence metabolic enzyme activities, such as increasing epoxide hydrase and glutathione-S-transferase, while decreasing cytochrome P-450 and related monooxygenase activities chemfaces.com. It has also been observed to induce arterial and arteriolar hypertrophy in the lungs of experimental animals, highlighting specific physiological effects beyond general hepatotoxicity chemfaces.com. Its comparative toxicity relative to other PAs, such as jacobine (B1672728) and retrorsine (B1680556), informs research into structure-activity relationships within the PA class, particularly in the context of plant defense against herbivores chemfaces.com.

Historical Context of this compound Discovery and Initial Characterization

The precise historical timeline for the initial discovery and isolation of this compound is embedded within broader research into the complex alkaloid profiles of plants in the Senecio and Gynura genera. While specific attribution to a single discovery event can be challenging, this compound has been identified as a constituent in various plants, with early research often focusing on the identification of toxic compounds in medicinal herbs.

This compound has been reported in species such as Gynura segetum (also known as Gynura japonica) and Senecio species researchgate.netmedchemexpress.comchemfaces.comtargetmol.comresearchgate.netnih.govmdpi-res.comglobalacademicpress.com. Its chemical structure, C20H25NO6 with a molecular weight of approximately 375.4 g/mol , has been elucidated through modern analytical methods medchemexpress.comtargetmol.comnih.gov. In some contexts, this compound has been referred to as "acetylseneciphylline" researchgate.netglobalacademicpress.com, suggesting a close structural relationship or an early descriptive naming convention that linked it to the more prevalent seneciphylline (B43193). Research in the late 20th century, employing techniques like HPLC and mass spectrometry, played a crucial role in isolating and characterizing this compound, alongside other PAs, from plant extracts researchgate.netnih.gov. These efforts were vital for understanding the chemical constituents of traditional medicines and assessing their potential risks.

Current State of Research and Emerging Areas in this compound Studies

Current research on this compound continues to be driven by its presence in medicinal plants and its role within the broader field of pyrrolizidine alkaloid toxicology and phytochemistry. A primary focus remains on developing and refining analytical methods for its accurate detection and quantification in complex matrices, such as herbal products and food samples, often using advanced liquid chromatography and mass spectrometry techniques food.gov.ukresearchgate.netnih.gov. This is critical for quality control and risk assessment of botanical products.

Data Tables

Table 1: Sources of this compound

| Plant Species | Plant Part | Notes | Reference(s) |

| Gynura japonica | Roots | Isolated from roots. | medchemexpress.com |

| Gynura segetum | Whole Plant | Identified in whole plant extracts; also known as Gynura japonica. | chemfaces.comtargetmol.comresearchgate.netnih.govmdpi-res.comglobalacademicpress.com |

| Senecio rodriguezii | - | Reported occurrence. | nih.gov |

| Adenostyles species | Above ground | Main compound accounting for over 90% of the alkaloid fraction in some above-ground plant parts. | researchgate.net |

Table 2: Chemical Properties of this compound

| Property | Value | Method/Source | Reference(s) |

| Molecular Formula | C20H25NO6 | Computed by PubChem | nih.gov |

| Molecular Weight | 375.4 g/mol | Computed by PubChem | nih.gov |

| CAS Registry Number | 90341-45-0 | ChemIDplus, EPA DSSTox | nih.gov |

| IUPAC Name | [(1R,4E,7R,17R)-4-ethylidene-7-methyl-6-methylidene-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate (B1210297) | Computed by LexiChem | nih.gov |

Table 3: Related Pyrrolizidine Alkaloids Mentioned in Research Contexts

| Related PA Name | Relationship / Context | Reference(s) |

| Seneciphylline | Structurally related; this compound is also known as acetylseneciphylline. | researchgate.netglobalacademicpress.com |

| This compound N-oxide | N-oxide form of this compound. | researchgate.netnih.govmdpi-res.com |

| Seneciphylline N-oxide | N-oxide form of Seneciphylline. | researchgate.netnih.govchemfaces.com |

| Senecionine (B1681732) | Structurally related PA found in similar plant sources. | researchgate.netmdpi-res.com |

| Senecionine N-oxide | N-oxide form of Senecionine. | researchgate.netchemfaces.com |

| Spartioidine | Found alongside Seneciphylline in Adenostyles species. | researchgate.net |

| Acetyl-senciphylline | Synonym or closely related compound to this compound. | researchgate.net |

| Senkirkine (B1680947) | Related PA. | researchgate.net |

| Acetylsenkirkine | Related PA. | researchgate.net |

| Oreine | Epoxidation product of Seneciphylline N-oxide, detected in leaf beetle secretions. | chemfaces.com |

| E-seneciphylline | Structurally related PA. | researchgate.netmdpi-res.com |

| E-seneciphylline N-oxide | N-oxide form of E-seneciphylline. | researchgate.netmdpi-res.com |

| Jacoline | Structurally related PA found in Gynura species. | researchgate.netmdpi-res.comglobalacademicpress.com |

| Tetrahydrosenecionine | Reported for the first time from a natural source in Gynura species. | researchgate.netmdpi-res.com |

| Retronecine | A common necine base found in many PAs. | mdpi.comscielo.org.mx |

| Heliotridine | A common necine base found in many PAs. | mdpi.comscielo.org.mx |

| Monocrotaline | A macrocyclic PA, often studied for its toxicity. | mdpi.comchemfaces.comchemfaces.com |

| Jacobine | Structurally related PA, often more toxic than this compound in plant defense contexts. | chemfaces.comglobalacademicpress.com |

| Erucifoline (B1236471) | Structurally related PA, often more toxic than this compound in plant defense contexts. | chemfaces.com |

Table 4: Reported Biological Activities and Research Findings (Non-Safety/Dosage Related)

| Activity Type | Observed Effect | Context/Notes | Reference(s) |

| Enzyme Activity Modulation | Increased epoxide hydrase and glutathione-S-transferase activities; Decreased cytochrome P-450 and related monooxygenase activities. | In vitro studies. | chemfaces.com |

| Organ-Specific Effect | Induced marked arterial and arteriolar hypertrophy of the lung in young Wistar rats after a single subcutaneous injection. | Animal research. | chemfaces.com |

| Plant Defense Mechanism | Comparative toxicity studies indicated it was less toxic than jacobine and erucifoline but more toxic than retrorsine for herbivores. | Role in plant defense against generalist herbivores. | chemfaces.com |

| Analytical Marker | Used in HPLC/ITMS and LC-MS/MS for identification and characterization of PAs in Gynura species. | Quality control of herbal products. | researchgate.netnih.gov |

| Mutagenicity | Exhibited mutagenic activity in Drosophila. | In vitro study. | chemfaces.com |

| Distribution in Organisms | Demonstrated transfer into rat milk. | In vivo study. | chemfaces.com |

| Toxicity Classification | Classified as a hepatotoxic pyrrolizidine alkaloid. | General PA characteristic. | medchemexpress.com |

| Classification within PA Types | Identified as a retronecine-type pyrrolizidine alkaloid (RET-PA). | Based on structural analysis. | researchgate.net |

Compound Names Table

this compound

Pyrrolizidine Alkaloids (PAs)

Seneciphylline

Senecionine

this compound N-oxide

Seneciphylline N-oxide

Senecionine N-oxide

Senecicannabine

Senecicannabine N-oxide

E-seneciphylline

E-seneciphylline N-oxide

Jacoline

Tetrahydrosenecionine

Spartioidine

Acetyl-senciphylline

Senkirkine

Acetylsenkirkine

Oreine

Retrorsine

Jacobine

Erucifoline

Heliotrine N-oxide

Rinderine N-oxide

Acetylseneciphylline N-oxide

7-O-acetyllycopsamine

Uplandicine

Uplandicine N-oxide

Echiumine N-oxide

Echiumine

7-O-acetylintermedine-N-oxide

7-angeloylechinatine

Monocrotaline

Heliosupine

Latifoline

Retronecine

Platynecine

Otonecine

Rosmarinecine

Phalaenopsine

Ipanguline

Heliotridine

Loline alkaloids

Senexin A

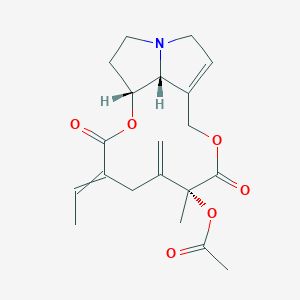

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H25NO6 |

|---|---|

Molecular Weight |

375.4 g/mol |

IUPAC Name |

[(1R,7R,17R)-4-ethylidene-7-methyl-6-methylidene-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate |

InChI |

InChI=1S/C20H25NO6/c1-5-14-10-12(2)20(4,27-13(3)22)19(24)25-11-15-6-8-21-9-7-16(17(15)21)26-18(14)23/h5-6,16-17H,2,7-11H2,1,3-4H3/t16-,17-,20-/m1/s1 |

InChI Key |

CTCKXBIRQMSUIU-MBOZVWFJSA-N |

Isomeric SMILES |

CC=C1CC(=C)[C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)OC(=O)C |

Canonical SMILES |

CC=C1CC(=C)C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)OC(=O)C |

Synonyms |

seneciphyllinine |

Origin of Product |

United States |

Occurrence and Natural Distribution of Seneciphyllinine: a Biological and Ecological Perspective

Botanical Sources and Phytogeography of Seneciphyllinine-Producing Plants

Specific Plant Families and Genera

This compound (B201698) has been identified in plants belonging to the Asteraceae family medchemexpress.comnih.govneocities.orgmaltawildflowers.comusm.myontosight.aicabidigitallibrary.orggardenersworld.comcarleton.edu. Within this broad family, the Senecio genus is particularly noted for its species that produce pyrrolizidine (B1209537) alkaloids, including this compound nih.govneocities.orgontosight.aicabidigitallibrary.orgxs4all.nlup.ac.zawikipedia.org. Specifically, Senecio rodriguezii has been reported to contain this compound nih.govneocities.org. Additionally, Gynura species, such as Gynura japonica and Gynura segetum, are known sources of this compound medchemexpress.comnih.govresearchgate.netusm.mynih.govmdpi-res.com. Gynura segetum has been documented to contain this compound as one of its alkaloids, alongside senecionine (B1681732) and seneciphylline (B43193) nih.govresearchgate.netusm.mynih.gov. Other Senecio species, like Senecio sylvaticus and Senecio vulgaris, also contain pyrrolizidine alkaloids ontosight.aichemfaces.com.

Intraspecific and Interspecific Variability in this compound Accumulation

The accumulation of this compound can vary significantly both within a single species (intraspecific variability) and between different species (interspecific variability) researchgate.net. Studies on Senecio species have indicated that while total pyrrolizidine alkaloid (PA) concentration might not be strictly dependent on species alone, the specific pattern of PA diversification is researchgate.net. This suggests that the genetic makeup of a species plays a crucial role in determining which PAs, including this compound, are produced and in what quantities. Research has shown that PA concentration can be influenced by environmental factors, leading to variations in accumulation researchgate.netresearchgate.netnih.govuniversiteitleiden.nl. For example, studies on Senecio jacobaea and Senecio aquaticus have highlighted that species determine the pattern of PA diversification, and both diversity and concentration are dependent on environmental conditions researchgate.net. Intraspecific variability in PAs, with a substantial portion under genetic control, has been observed in Senecio pterophorus researchgate.net.

Ecological Niches and Environmental Influences on Distribution

Pyrrolizidine alkaloid production, and by extension this compound accumulation, can be influenced by various environmental factors researchgate.netresearchgate.netnih.govuniversiteitleiden.nlfrontiersin.orgmdpi.com. These factors can include soil moisture, nutrient availability, and habitat conditions. For instance, in Senecio jacobaea and Senecio aquaticus, PA concentration in shoots was affected by water and the interaction between water and nutrient treatments nih.gov. Nutrient-rich conditions, regardless of water treatment, resulted in approximately equal PA concentrations in shoots, whereas low nutrient sand without nutrients showed higher concentrations in intermediate water treatments nih.gov. In roots, both water and nutrient effects influenced PA concentration nih.gov. Studies on Senecio pterophorus have explored the effect of aridity on PA expression, investigating variation across a cline of aridity and under different environmental conditions researchgate.net. Environmental stresses, in general, are known to influence the formation and accumulation of plant secondary metabolites, including alkaloids frontiersin.orgmdpi.com.

Biosynthetic Context within Pyrrolizidine Alkaloid Chemotypes

Co-occurrence with Related Pyrrolizidine Alkaloids and N-Oxides

This compound rarely occurs in isolation; it is typically found as part of a complex mixture of pyrrolizidine alkaloids within producing plants xs4all.nlnih.govnih.govresearchgate.netmdpi.comresearchgate.netresearchgate.net. Common co-occurring alkaloids in Senecio and Gynura species include senecionine, seneciphylline, senecicannabine, and various N-oxides of these compounds researchgate.netnih.govmdpi-res.comnih.gov. For example, Senecio rodriguezii contains retronecine-based alkaloids such as seneciphylline and this compound, alongside otonecine-based alkaloids like senkirkine (B1680947) and acetylsenkirkine neocities.org. Gynura segetum has been found to contain this compound along with seneciphylline, senecionine, and their respective N-oxides nih.govresearchgate.netnih.gov. The presence of N-oxides is common, as plants often store the major fraction of PAs in this form nih.govresearchgate.net.

Genetic and Environmental Factors Influencing Chemotype Expression

The expression of specific pyrrolizidine alkaloid chemotypes, including the production of this compound, is influenced by a complex interplay of genetic and environmental factors xs4all.nlresearchgate.netnih.govfrontiersin.orgmdpi.com. Genetic variation plays a significant role, with studies on Senecio jacobaea indicating that a substantial portion of the variation in total PA content is under genetic control xs4all.nlnih.gov. Species-specific patterns of PA diversification are determined by genetics researchgate.net. Environmentally, factors such as nutrient availability and water stress can alter PA composition and concentration researchgate.netnih.govuniversiteitleiden.nl. For instance, different nutrient and water regimes have been shown to affect PA levels in Senecio species nih.govuniversiteitleiden.nl. Furthermore, genetic engineering approaches, such as CRISPR/Cas9-mediated genome editing targeting the homospermidine synthase (HSS) gene, have demonstrated that inactivating key enzymes in PA biosynthesis can lead to altered PA patterns or complete eradication of alkaloids, highlighting the genetic basis of chemotype expression mdpi.com.

Biosynthesis of Seneciphyllinine: Elucidating Enzymatic and Genetic Pathways

Precursor Compounds and Initial Enzymatic Steps in the Necine Base Pathway

The biosynthesis of the necine base, the bicyclic core of seneciphyllinine (B201698), begins with common primary metabolites. The initial committed step is the formation of homospermidine, a rare polyamine that serves as the specific precursor for the necine base. nih.govnih.gov

The key enzyme catalyzing the first specific step in pyrrolizidine (B1209537) alkaloid (PA) biosynthesis is homospermidine synthase (HSS). nih.govnih.gov HSS facilitates the NAD+-dependent transfer of an aminobutyl group from spermidine (B129725) to putrescine, yielding homospermidine. nih.gov This reaction is considered the entry point into the PA pathway, as homospermidine is exclusively channeled into the formation of the necine base. nih.govoup.com

Biochemical studies have shown that HSS evolved from deoxyhypusine (B1670255) synthase (DHS), an enzyme essential for primary metabolism in all eukaryotes. nih.govnih.gov DHS is involved in the post-translational modification of the eukaryotic translation initiation factor 5A (eIF5A). nih.govnih.gov The evolutionary divergence of HSS from DHS occurred through gene duplication, followed by functional changes where the new enzyme lost its affinity for the eIF5A protein substrate and became specialized for the synthesis of homospermidine. nih.govuni-kiel.de

| Enzyme | Substrate(s) | Product | Function |

| Homospermidine Synthase (HSS) | Putrescine, Spermidine | Homospermidine | First committed step in pyrrolizidine alkaloid biosynthesis. nih.govnih.gov |

| Deoxyhypusine Synthase (DHS) | Spermidine, eIF5A precursor protein | Deoxyhypusine-eIF5A | Post-translational activation of eukaryotic translation initiation factor 5A. nih.govnih.gov |

The precursors for the initial steps of necine base biosynthesis are supplied by fundamental metabolic pathways. Putrescine and spermidine are derived from the amino acid arginine. nih.govpnas.org While the necine base itself is not directly derived from the shikimate pathway, this pathway is crucial for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). longdom.orgresearchgate.net These aromatic amino acids can serve as precursors for certain necic acids that are later esterified to the necine base. encyclopedia.pub The shikimate pathway converts phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose 4-phosphate (E4-P) from the pentose (B10789219) phosphate (B84403) pathway into chorismate, a key branch-point intermediate for various secondary metabolites, including some necic acids. longdom.orgnih.govwikipedia.org

Formation of Necic Acid Moieties and Esterification

Following the synthesis of the necine base, the next critical phase in the biosynthesis of this compound is the formation of the necic acid moiety and its subsequent attachment to the necine base through esterification.

While the necine bases share a common biosynthetic origin, the necic acids exhibit significant structural diversity and are formed through various metabolic routes. nih.gov Some simple necic acids, like acetic acid, are products of primary metabolism. nih.gov However, the more complex, branched-chain necic acids characteristic of many PAs, including this compound, are derived from aliphatic amino acids such as L-isoleucine, L-valine, and L-leucine. encyclopedia.pubnih.gov For instance, the C7 necic acid echimidinic acid is derived from L-valine and a C2 unit. nih.gov

Esterification is the chemical reaction that joins an alcohol and a carboxylic acid to form an ester and water. vedantu.com In the context of this compound biosynthesis, this involves the esterification of the hydroxyl groups on the necine base with activated necic acids, likely in the form of coenzyme A (CoA) thioesters. nih.govwikipedia.org This process is catalyzed by specific enzymes, though the precise enzymes responsible for the esterification steps in this compound biosynthesis have not been fully characterized. mdpi.comresearchgate.net

The general mechanism of esterification often requires an acid catalyst, such as concentrated sulfuric acid in laboratory synthesis, to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. vedantu.comchemguide.co.uk In biological systems, enzymes facilitate this reaction under physiological conditions. The Steglich esterification is a method that uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, which is particularly useful for sensitive compounds. wikipedia.org While this is a chemical synthesis method, it illustrates the principle of activating the carboxylic acid for reaction.

Genetic Basis of this compound Biosynthesis

The ability of certain plants to produce this compound and other PAs is encoded in their genetic makeup. Research into the genes responsible for the biosynthetic pathway has provided significant insights into its evolution and regulation.

The most well-characterized gene in the PA biosynthetic pathway is the one encoding homospermidine synthase (HSS). nih.govmdpi.com The cloning and analysis of the HSS gene from various PA-producing species, including those in the genus Senecio, have been pivotal. nih.govpnas.org These studies have conclusively shown that HSS evolved from the DHS gene through gene duplication events. oup.comnih.gov Phylogenetic analyses suggest that this recruitment of HSS from DHS has occurred independently on at least four separate occasions in different plant lineages, indicating a polyphyletic origin for PA biosynthesis. nih.gov

Following the gene duplication, the HSS-coding sequences experienced elevated rates of nucleotide substitution, particularly non-synonymous mutations, suggesting a period of adaptation to a new function. nih.gov While the presence of an hss gene is a prerequisite for PA production, it does not always correlate with the accumulation of these alkaloids, indicating a more complex regulatory network. uni-kiel.de The identification and characterization of genes for the later steps in the pathway, such as those encoding the enzymes for necic acid synthesis and esterification, remain an active area of research. researchgate.net

| Gene | Encoded Enzyme | Function in Biosynthesis | Evolutionary Origin |

| HSS | Homospermidine Synthase | Catalyzes the formation of homospermidine, the first committed precursor of the necine base. nih.govoup.com | Evolved via gene duplication from the DHS gene. oup.comnih.gov |

| DHS | Deoxyhypusine Synthase | Ancestral enzyme involved in primary metabolism (eIF5A activation). nih.govnih.gov | Highly conserved in eukaryotes. nih.gov |

Transcriptional and Post-Transcriptional Regulation of Gene Expression

The biosynthesis of pyrrolizidine alkaloids (PAs), including this compound, is a tightly controlled process, regulated at both the transcriptional and post-transcriptional levels to ensure production occurs in the correct tissues, at the appropriate developmental stages, and in response to environmental cues such as herbivory. While research into the specific regulation of this compound is ongoing, studies on PAs and other plant alkaloids provide a framework for understanding these complex control mechanisms.

Transcriptional Regulation:

The expression of genes encoding biosynthetic enzymes is a primary control point. This regulation is orchestrated by various families of transcription factors (TFs), which bind to specific promoter regions of target genes to activate or repress their transcription. nih.gov While the precise TFs that govern the this compound pathway are yet to be fully elucidated, several TF families are known to be master regulators of alkaloid biosynthesis in various plant species. nih.govmdpi.com These TFs often respond to internal developmental signals and external stimuli, such as the plant defense hormone jasmonic acid. nih.gov

Key transcription factor families implicated in the regulation of plant alkaloid biosynthesis include:

APETALA2/ethylene-responsive factor (AP2/ERF): This family is crucial in integrating hormonal and stress-related signals. Group IX ERFs, in particular, are noted for their role in regulating alkaloid biosynthesis. nih.gov

basic helix-loop-helix (bHLH): These TFs often work in concert with other factors to regulate metabolic pathways. MYC2-type bHLH proteins are central players in jasmonate-responsive gene expression, including alkaloid biosynthesis. nih.gov

MYB (myeloblastosis): This large family of TFs is involved in controlling a wide array of plant processes, including the biosynthesis of various secondary metabolites. nih.gov

WRKY: Named for their conserved WRKYGQK amino acid sequence, these TFs are key regulators of plant defense responses, which frequently involve the production of alkaloids. mdpi.com

Co-expression analyses in various alkaloid-producing plants have shown that genes for biosynthetic enzymes, such as lysine/ornithine decarboxylase and copper amine oxidase, are often expressed alongside specific TFs from the bHLH, WRKY, and MYB families, suggesting a direct regulatory relationship. mdpi.com

| Transcription Factor Family | General Role in Alkaloid Biosynthesis | Regulatory Mechanism |

|---|---|---|

| AP2/ERF | Integrates jasmonate and other stress signals to activate pathway genes. nih.govnih.gov | Binds to GCC-box elements in the promoters of target biosynthetic genes. nih.gov |

| bHLH | Acts as a master switch in jasmonate-mediated activation of alkaloid pathways. nih.gov | Often forms a complex with MYB and other factors to initiate transcription. |

| WRKY | Mediates defense-related expression of secondary metabolite genes. mdpi.commdpi.com | Recognizes and binds to W-box elements in the promoters of defense-related genes. |

| MYB | Functions as both an activator and repressor of different branches of secondary metabolism. nih.gov | Binds to specific MYB-recognition sites in gene promoters. |

Post-Transcriptional Regulation:

Following transcription, gene expression can be further modulated at the post-transcriptional level, primarily through the action of microRNAs (miRNAs). nih.gov MiRNAs are small, non-coding RNA molecules that bind to complementary messenger RNA (mRNA) transcripts, leading to their degradation or the inhibition of their translation into proteins. nih.gov This mechanism allows for rapid and fine-tuned adjustments to metabolic pathways.

Studies on the effects of the PAs riddelliine and senecionine (B1681732) have revealed that exposure to these compounds can alter the expression profiles of numerous miRNAs in liver cells. nih.govoup.com For instance, senecionine exposure in HepaRG cells led to the upregulation of several miRNAs, including miRNA-4434, which in turn was correlated with the downregulation of its target gene, P21-Activated Kinase-1 (PAK1). nih.gov The downregulation of PAK1 is associated with cell cycle arrest. nih.gov While these studies focus on the toxicological effects in animal cells, they highlight a plausible mechanism for autoregulation within the plant itself, where pathway intermediates or final products could influence the expression of miRNAs that target the pathway's own biosynthetic genes. Chronic exposure to the PA riddelliine has also been shown to significantly alter miRNA expression patterns in rat livers, with many of the affected miRNAs being involved in regulating genes related to cell proliferation and carcinogenesis. oup.comoup.com This suggests that PAs can have a profound impact on post-transcriptional regulatory networks.

Subcellular Compartmentation of Biosynthetic Processes

The biosynthesis of pyrrolizidine alkaloids is characterized by a high degree of spatial organization, involving multiple cell types and subcellular compartments. This complex compartmentalization prevents the accumulation of potentially toxic intermediates in non-specialized cells and allows for the efficient channeling of substrates through the metabolic pathway.

The initial steps of PA biosynthesis are predominantly localized in the roots of the plant. qlucore.com Specifically, the first committed enzyme of the pathway, homospermidine synthase (HSS), has been found in distinct cell types within the root's vascular cylinder. In Symphytum officinale (comfrey), HSS is localized in the endodermis, while in other species like Senecio vernalis, it is found in cells adjacent to the phloem. qlucore.comresearchgate.net This proximity to the phloem is critical, as the synthesized PAs are transported from the roots to the aerial parts of the plant, particularly the inflorescences and peripheral tissues, for defense. nih.gov In some cases, a second site of biosynthesis can be activated; for example, in comfrey, HSS expression is induced in the bundle sheath cells of leaves during the floral stage, providing enhanced protection for reproductive structures. qlucore.com

Within the cell, the biosynthetic reactions are distributed across several organelles:

Cytosol: The synthesis of putrescine, a primary precursor, and the reactions catalyzed by enzymes like HSS are believed to occur in the cytosol.

Endoplasmic Reticulum (ER): Many enzymes in secondary metabolism, such as cytochrome P450 monooxygenases which are often involved in hydroxylation and other modification steps, are typically anchored to the ER membrane. researchgate.net

Vacuole: The final storage of PAs, usually as their non-toxic N-oxide forms, occurs in the vacuole. This sequestration isolates the toxic compounds from the rest of the cell's metabolic machinery. It is also suggested that some biosynthetic steps may occur within the vacuole itself. nih.govnih.gov

Peroxisomes: These organelles are involved in polyamine oxidation, a process related to the formation of intermediates for PA biosynthesis. nih.gov

The movement of intermediates between these compartments necessitates a coordinated network of transport proteins, although these transporters are yet to be fully characterized for the PA pathway.

| Process | Tissue/Cell Type | Subcellular Location | Key Enzymes/Molecules |

|---|---|---|---|

| Initial Biosynthesis | Roots (Endodermis, Pericycle, Phloem-adjacent cells); Leaves (Bundle sheath cells) qlucore.comresearchgate.net | Cytosol nih.gov | Homospermidine synthase (HSS) |

| Intermediate Modification | Roots, Leaves qlucore.com | Endoplasmic Reticulum (ER) researchgate.net | Cytochrome P450 monooxygenases |

| Transport | Phloem nih.gov | N/A | Pyrrolizidine Alkaloid N-oxides |

| Final Accumulation | Inflorescences, Peripheral tissues nih.gov | Vacuole nih.gov | This compound N-oxide |

Evolutionary Aspects of Pyrrolizidine Alkaloid Biosynthetic Pathways

The evolutionary history of the PA biosynthetic pathway provides a remarkable example of how plants recruit and repurpose genes from primary metabolism to create novel chemical defenses. The scattered distribution of PAs across distantly related plant families suggests that the biosynthetic pathway has evolved multiple times independently during the evolution of flowering plants. nih.govqlucore.com

The central event in the evolution of this pathway is the emergence of homospermidine synthase (HSS), the enzyme catalyzing the first specific step: the formation of homospermidine from putrescine and spermidine. Molecular and phylogenetic studies have conclusively shown that HSS evolved through the duplication of the gene encoding deoxyhypusine synthase (DHS). nih.govnih.gov DHS is a ubiquitous and essential enzyme in eukaryotes, involved in the post-translational modification of the eukaryotic translation initiation factor 5A (eIF5A), a critical process for cell growth and viability. mdpi-res.com

Following the gene duplication event, the new gene copy (the proto-HSS) underwent a period of functional divergence under different selective pressures. researchgate.netnih.gov This evolutionary process involved:

Change in Substrate Specificity: The ancestral DHS enzyme uses the eIF5A precursor protein as its primary substrate. The evolved HSS enzyme lost its affinity for the eIF5A protein and instead developed a high affinity for putrescine. mdpi-res.comdhpsfoundation.org Interestingly, DHS itself exhibits a low level of promiscuous activity, being able to use putrescine as a substrate in the absence of eIF5A, which likely provided the catalytic foundation for the evolution of HSS. mdpi-res.com

Divergence in Gene Regulation: The original DHS gene is constitutively expressed as a "housekeeping" gene essential for primary metabolism. In contrast, the duplicated HSS gene evolved new regulatory elements in its promoter region. nih.gov This allowed its expression to become tissue-specific (e.g., in roots) and inducible by factors like herbivory, aligning its function with a defensive role. nih.gov

This recruitment of a gene from primary metabolism has occurred independently on at least four separate occasions in angiosperm evolution, a case of convergent evolution at the molecular level. dhpsfoundation.org The subsequent evolution of the downstream pathway enzymes that convert homospermidine into the diverse array of PA structures, such as this compound, remains an active area of research.

| Feature | Deoxyhypusine Synthase (DHS) - Ancestral Enzyme | Homospermidine Synthase (HSS) - Evolved Enzyme |

|---|---|---|

| Metabolic Role | Primary Metabolism (Post-translational modification of eIF5A) nih.gov | Secondary Metabolism (First committed step in PA biosynthesis) nih.gov |

| Primary Substrate | eIF5A precursor protein mdpi-res.com | Putrescine mdpi-res.com |

| Product | Deoxyhypusine residue on eIF5A nih.gov | Homospermidine nih.gov |

| Gene Expression | Constitutive, ubiquitous ("housekeeping") nih.gov | Tissue-specific and inducible nih.gov |

| Evolutionary Origin | Ancient, conserved in eukaryotes mdpi-res.com | Evolved via gene duplication from DHS multiple times independently. nih.govdhpsfoundation.org |

Chemical Synthesis and Derivatization of Seneciphyllinine and Its Analogues

Total Synthesis Approaches to Seneciphyllinine (B201698)

The total synthesis of complex natural products like this compound is a cornerstone of modern organic chemistry, serving to confirm structures, provide material for biological studies, and develop new synthetic methodologies. While a published total synthesis of this compound was not found, the principles guiding such endeavors are well-established.

Retrosynthetic Strategies and Key Bond Formations

Retrosynthetic analysis, pioneered by E.J. Corey, is a fundamental strategy that involves working backward from the target molecule to identify simpler, readily available starting materials and feasible synthetic transformations unizg.hramazonaws.comslideshare.netwikipedia.org. For a molecule as intricate as this compound, with its tricyclic core and multiple stereocenters, retrosynthetic analysis would focus on strategically cleaving bonds to reveal key fragments.

Potential disconnections might target the ester linkage, the macrocyclic ring system, or specific carbon-carbon bonds within the core structure. For instance, a disconnection could lead to precursors that can be coupled to form the macrocycle, or fragments that can be assembled via cyclization reactions. Key bond formations would likely involve strategies for constructing the pyrrolizidine (B1209537) core, installing the ester functionalities, and setting the correct stereochemistry at multiple chiral centers. Common retrosynthetic strategies include functional group interconversions (FGI), disconnection of carbon-carbon bonds (e.g., via aldol (B89426) reactions, Michael additions, or organometallic couplings), and ring-opening or ring-closing reactions nih.govnih.govusm.eduhyphadiscovery.comyork.ac.ukresearchgate.net. The efficiency of a synthetic route is often evaluated by minimizing the number of steps and maximizing atom economy acs.orgresolvemass.ca.

Stereoselective and Enantioselective Methodologies

Given this compound's complex stereochemical architecture, any successful total synthesis would necessitate highly stereoselective and enantioselective methods. These approaches aim to control the formation of new stereocenters, ensuring the synthesis yields the desired enantiomer or diastereomer with high purity york.ac.uknih.govopenstax.orgmdpi.comwikipedia.org.

General strategies employed in stereoselective synthesis include:

Chiral Auxiliaries: Temporarily attaching a chiral molecule to a substrate to direct the stereochemical outcome of a reaction usm.eduyork.ac.ukmdpi.com.

Chiral Reagents/Catalysts: Using chiral molecules as reagents or catalysts that interact with the substrate to favor the formation of one stereoisomer over others york.ac.uknih.govopenstax.orgmdpi.comwikipedia.orgmdpi.com. Examples include asymmetric hydrogenation, epoxidation (e.g., Sharpless asymmetric epoxidation), and dihydroxylation nih.govopenstax.org.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials derived from natural sources openstax.orgwikipedia.org.

Enzymatic Catalysis: Employing enzymes, which are inherently chiral, to catalyze reactions with high stereoselectivity york.ac.ukmdpi.com.

The specific stereochemical challenges in this compound would require careful consideration of these methodologies to control the configuration at each chiral center within the tricyclic system and the ester side chain.

Evaluation of Synthetic Efficiency and Green Chemistry Principles

The efficiency of a synthetic route is paramount, encompassing not only yield and step count but also environmental impact, aligning with the principles of Green Chemistry acs.orgresolvemass.cayale.educonsensus.appskpharmteco.com. For this compound synthesis, key green chemistry principles would guide process design:

Prevention of Waste: Designing syntheses that minimize or eliminate waste generation acs.orgyale.educonsensus.app.

Atom Economy: Maximizing the incorporation of all atoms from reactants into the final product acs.orgresolvemass.cayale.edu.

Less Hazardous Chemical Syntheses: Employing and generating substances with low toxicity yale.eduskpharmteco.com.

Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents or replacing them with benign alternatives yale.educonsensus.app.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure where possible yale.educonsensus.app.

Reduce Derivatives: Minimizing the use of protecting groups and temporary modifications, as these add steps and generate waste acs.orgyale.edu.

Catalysis: Preferring catalytic reagents over stoichiometric ones due to their higher efficiency and lower waste generation acs.orgyale.edu.

Evaluating a potential this compound synthesis would involve assessing its process mass intensity (PMI) and E-factor, metrics that quantify the amount of waste generated relative to the product mdpi.com.

Synthetic Routes to this compound Analogues and Metabolites

The synthesis of analogues and metabolites is crucial for understanding a compound's biological activity, metabolic fate, and mechanism of action.

Targeted Structural Modifications for Mechanistic Probing

To probe the biological mechanisms of this compound, synthetic chemists could create analogues with specific structural modifications. These modifications might include altering the ester group, introducing or removing functional groups on the necine base, or modifying the macrocyclic structure. Such analogues could help elucidate structure-activity relationships (SARs) and identify key pharmacophores responsible for this compound's biological effects nih.govnih.gov. For example, synthesizing analogues with different ester functionalities or modified hydroxyl groups could reveal their importance for receptor binding or enzymatic activity.

Synthesis of N-Oxide and Pyrrolic Ester Metabolites

Pyrrolizidine alkaloids (PAs) can undergo metabolic transformations in vivo, often leading to N-oxides or ester modifications mdpi.comunizg.hrnih.govresearchgate.net. While this compound itself has been identified alongside its N-oxide in plant extracts mdpi.comunizg.hrnih.govresearchgate.netresearchgate.net, specific synthetic routes for these metabolites are not detailed in the provided literature.

Generally, N-oxides of tertiary amines can be synthesized using oxidizing agents such as hydrogen peroxide or peroxyacids mdpi.comnih.gov. Potassium peroxymonosulfate (B1194676) (KPMS) is noted as an efficient oxidant for synthesizing alkaloid N-oxides mdpi.com. For pyrrolic ester metabolites, enzymatic transesterification, for instance, using Novozym 435, has been employed for synthesizing pyrrole (B145914) esters nih.gov. Applying these general methodologies, with careful consideration of this compound's specific structure, would be the approach to synthesize its known or putative metabolites for further study.

Advanced Analytical Methodologies for Seneciphyllinine Research

Extraction and Sample Preparation from Complex Biological Matricescapes.gov.br

The initial step in analyzing Seneciphyllinine (B201698) from complex biological matrices, such as plant materials or biological fluids, involves efficient extraction and meticulous sample preparation. These processes are critical for isolating the target analyte from interfering compounds and pre-concentrating it to levels suitable for sensitive instrumental detection.

Advanced Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)selvita.com

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are foundational techniques for sample preparation in the analysis of compounds like this compound. LLE relies on the differential solubility of analytes between two immiscible liquid phases, typically an aqueous and an organic solvent, to achieve separation libretexts.orgcresp.orgeconomysolutions.in. This method can be employed to selectively transfer this compound from a crude extract into a more manageable solvent system.

SPE, on the other hand, utilizes a solid adsorbent material (sorbent) packed into a cartridge or disk to selectively retain analytes from a liquid sample, based on various intermolecular interactions such as van der Waals forces, hydrogen bonding, and ionic interactions organomation.comsigmaaldrich.comchromatographyonline.com. Common sorbent chemistries include nonpolar (e.g., C18, C8), polar, ion-exchange, and mixed-mode phases organomation.comsigmaaldrich.comchromatographyonline.comthermofisher.com. The SPE process typically involves conditioning the sorbent, loading the sample, washing away interfering compounds, and finally eluting the retained analyte organomation.comthermofisher.com. For pyrrolizidine (B1209537) alkaloids (PAs) generally, extraction from plant matrices often involves organic solvents like chloroform, dichloromethane, or ethyl acetate (B1210297) chemfaces.comsci-hub.semsu.ac.th.

Optimization for Trace Analysis and Matrix Effect Mitigation

The analysis of this compound, particularly at trace levels, demands rigorous optimization to enhance sensitivity and mitigate matrix effects. Trace analysis requires methods capable of detecting and quantifying analytes at very low concentrations, often necessitating preconcentration steps to overcome instrumental limitations and sample complexity chromatographyonline.combioline.org.brusi.ch.

Matrix effects (MEs) are a significant challenge in LC-MS analysis, occurring when co-eluting compounds from the sample matrix interfere with the ionization process of the analyte, leading to signal suppression or enhancement ut.eechromatographyonline.comrsc.orgmdpi.com. These effects can compromise the accuracy and reproducibility of quantitative results. Strategies to mitigate MEs include optimizing sample preparation to remove interfering substances, adjusting chromatographic conditions to improve analyte-matrix separation, and modifying mass spectrometry parameters ut.eechromatographyonline.comrsc.orgmdpi.com. For instance, the use of Ultra-Performance Liquid Chromatography (UPLC) can improve chromatographic resolution, thereby reducing co-elution and subsequent matrix effects ut.ee. Furthermore, employing selective detection modes like Multiple Reaction Monitoring (MRM) in tandem mass spectrometry (MS/MS) significantly enhances selectivity and sensitivity, aiding in trace analysis and matrix effect reduction researchgate.netresearchgate.net.

Chromatographic Separation Techniquescapes.gov.brmdpi.comuliege.be

Chromatographic techniques are indispensable for separating this compound from other components in a sample matrix, enabling its identification and quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)researchgate.netmdpi.com

HPLC and UPLC are the most widely applied chromatographic techniques for the analysis of this compound and other pyrrolizidine alkaloids sci-hub.semsu.ac.thmdpi.comglobalacademicpress.comusm.mynih.govrhhz.netresearchgate.net. UPLC, offering higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC, is particularly valuable. When coupled with tandem mass spectrometry (UPLC-MS/MS), it provides a powerful platform for the simultaneous screening and quantification of PAs, including this compound researchgate.netresearchgate.net.

These methods typically employ reversed-phase chromatography, often utilizing C18 stationary phases. Mobile phases commonly consist of gradients of acetonitrile (B52724) and water, frequently with acidic modifiers, and detection is usually performed using Electrospray Ionization (ESI) in positive ion mode for mass spectrometric analysis sci-hub.seresearchgate.net.

Table 1: Chromatographic Conditions for this compound Analysis

| Technique | Column Type | Mobile Phase | Flow Rate | Detection Method | Reference |

| UPLC-MS/MS | ACQUITY UPLC BEH C18 | Acetonitrile/Water gradient | Not specified | ESI-MS/MS | researchgate.net |

| HPLC-MS | Not specified | Not specified | Not specified | MS | sci-hub.se |

| HPLC-MS | Not specified | Not specified | Not specified | MS | researchgate.net |

| HPLC-MS2 | Not specified | Not specified | Not specified | MS2 | nih.gov |

Gas Chromatography (GC)capes.gov.br

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), can also be utilized for the analysis of pyrrolizidine alkaloids, including those structurally related to this compound, such as seneciphylline (B43193) and senecionine (B1681732) chemfaces.com. However, the direct GC analysis of PAs may require derivatization to enhance their volatility and thermal stability, as some PAs might not be sufficiently volatile or could degrade at typical GC operating temperatures chromatographyonline.commdpi.com. GC-MS, particularly with selective ion monitoring (SIM) or tandem quadrupole detectors (GC-MS/MS), is effective for trace analysis by offering improved selectivity and sensitivity chromatographyonline.com.

Table 2: GC Applications for Pyrrolizidine Alkaloids

| Technique | Sample Preparation | Column Type | Detection Method | Application/Notes | Reference |

| GC-MS | Not specified | Not specified | MS | Tentative identification of PAs (e.g., seneciphylline) | chemfaces.com |

| GC | Reduction followed by GC | Not specified | Not specified | Analysis of reaction products in PA biosynthesis | mdpi.com |

Supercritical Fluid Chromatography (SFC) for Chiral Separationscapes.gov.br

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as speed, reduced solvent consumption, and environmental friendliness selvita.comuliege.beresearchgate.netjascoinc.com. SFC utilizes supercritical carbon dioxide as a mobile phase, allowing for efficient separation of enantiomers using specialized chiral stationary phases (CSPs) selvita.comuliege.bejascoinc.combgb-analytik.com. While specific SFC applications for this compound's chiral separation are not extensively detailed in the provided literature, SFC is a highly relevant advanced technique for analyzing chiral compounds, including potential enantiomers of pyrrolizidine alkaloids, if present.

Table 3: SFC Applications in Chiral Separations

| Technique | Application Area | Key Feature | Reference |

| SFC | Pharmaceutical development, Food analysis | Chiral separations, Green chemistry | selvita.comuliege.beresearchgate.netjascoinc.com |

| SFC-CD-MS | Pesticide analysis | Chiral separation of enantiomers | jascoinc.com |

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Identification and Quantification

Mass spectrometry (MS) and its tandem (MS/MS) variant are indispensable tools for the identification and quantification of this compound. These techniques provide information on the molecular weight and fragmentation patterns, aiding in structural confirmation and enabling sensitive detection in complex matrices nih.govresearchgate.netnih.gov.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common soft ionization techniques used to introduce this compound into the mass spectrometer, especially when coupled with liquid chromatography (LC) nih.govacdlabs.combitesizebio.commicrosaic.com. ESI is generally suitable for moderately polar metabolites, while APCI can be effective for weakly polar to non-polar compounds, and sometimes even strongly polar ones nih.gov. Both methods produce ions from this compound, allowing for detection and fragmentation analysis. APCI typically generates singly charged ions, which can limit structural information due to fewer fragment ions, whereas ESI can produce multiply charged ions, offering more detailed mass spectral data acdlabs.com. Studies have utilized LC-MS with these ionization techniques for the characterization of pyrrolizidine alkaloids, including this compound nih.govnih.gov.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is vital for determining the exact mass of this compound, which in turn allows for the calculation of its elemental composition nih.govnih.govresearchgate.net. By providing highly accurate mass measurements, HRMS helps to distinguish this compound from isobaric compounds and confirm its molecular formula (C₂₀H₂₅NO₆) nih.gov. This precision is crucial for unambiguous identification, especially when dealing with complex natural product mixtures. HRMS can also provide valuable fragmentation data through techniques like MS/MS, further aiding in structural confirmation nih.govresearchgate.net.

Quantitative Analysis by Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a gold standard for the precise and accurate quantification of analytes like this compound nih.govnih.govosti.gov. This method involves adding a known amount of an isotopically labeled standard of this compound to the sample. The principle behind IDMS is that the labeled standard and the native this compound will behave identically during sample preparation and analysis, thus compensating for any losses or variations. The ratio of the native to the labeled analyte is then measured by mass spectrometry, allowing for highly accurate concentration determination nih.govosti.gov. This technique is particularly valuable for ensuring the reliability of quantitative data in research studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the detailed three-dimensional structure of organic molecules, including this compound nih.govnumberanalytics.comlibretexts.orgnih.gov. By analyzing the interactions between atomic nuclei and a magnetic field, NMR provides information about the connectivity, spatial arrangement, and electronic environment of atoms within the molecule.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

A suite of NMR experiments is employed for comprehensive structural elucidation of this compound.

1D NMR (¹H and ¹³C NMR): These provide basic information about the number and types of protons and carbons, their chemical environments (chemical shifts), and their interactions (coupling constants) nih.govlibretexts.orgox.ac.uk.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent through chemical bonds nih.govox.ac.uksdsu.eduyoutube.com.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly bonded to carbons (one-bond correlations), mapping ¹H to ¹³C connectivity sdsu.eduyoutube.comcolumbia.edu.

HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings (two- or three-bond correlations) between protons and carbons, crucial for connecting different parts of the molecule and assigning quaternary carbons sdsu.eduyoutube.comcolumbia.eduwisc.edu.

These techniques, often used in combination, allow for the step-by-step assembly of the this compound molecular structure, confirming its stereochemistry and connectivity nih.govnumberanalytics.com.

Hyphenated Techniques (LC-NMR, LC-SPE-NMR-MS) for On-Line Analysis

Hyphenated techniques integrate chromatographic separation with spectroscopic detection, offering enhanced capabilities for analyzing complex mixtures like plant extracts containing this compound nih.govwiley.comajrconline.orgijarsct.co.inresearchgate.net.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This couples liquid chromatography with NMR, allowing for the separation of compounds within a mixture before NMR analysis. It is particularly useful for structural elucidation of individual components, even in low concentrations, and can be more efficient than traditional isolation methods wiley.comijarsct.co.inresearchgate.net.

LC-SPE-NMR (Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance): This technique further enhances sensitivity by incorporating a solid-phase extraction (SPE) step between the LC separation and the NMR detection. SPE allows for the pre-concentration of analytes, leading to higher quality NMR spectra, especially for minor components researchgate.net.

LC-NMR-MS (Liquid Chromatography-Nuclear Magnetic Resonance-Mass Spectrometry): This triple hyphenation combines the separation power of LC with the structural insights from both NMR and MS. It provides complementary information, where LC separates the components, MS offers molecular weight and fragmentation data, and NMR provides detailed structural elucidation, making it a powerful tool for comprehensive analysis of complex natural products like this compound wiley.comajrconline.orgresearchgate.net.

These advanced analytical methods are essential for the in-depth study and characterization of this compound in various research applications.

Metabolism and Biotransformation of Seneciphyllinine: Mechanistic and Enzymatic Insights

Phase I Metabolic Transformations

Phase I metabolism typically involves introducing or exposing polar functional groups on the parent compound, often through oxidation, reduction, or hydrolysis. For pyrrolizidine (B1209537) alkaloids, these reactions are particularly important for their bioactivation into reactive intermediates.

N-Oxidation Pathways and Enzymes Involved (e.g., Flavin-containing Monooxygenases)

N-oxidation is a significant metabolic pathway for many nitrogen-containing compounds, including pyrrolizidine alkaloids philadelphia.edu.jonih.govias.ac.in. This process involves the addition of an oxygen atom to the nitrogen atom within the molecule, forming an N-oxide. Flavin-containing monooxygenases (FMOs) are a class of Phase I enzymes known to catalyze the N-oxidation of xenobiotics, including those with nucleophilic nitrogen atoms nih.govplos.orgwikipedia.orgnih.govxiahepublishing.com. Cytochrome P450 (CYP) enzymes can also contribute to N-oxidation reactions ias.ac.inbund.de. The formation of N-oxides, such as Seneciphyllinine (B201698) N-oxide, has been identified in studies involving PAs capes.gov.brnih.govresearchgate.netresearchgate.net. While N-oxidation can sometimes lead to detoxification by increasing water solubility, it can also serve as a precursor for further metabolic activation in some cases bund.de.

Enzymes Involved in PA N-Oxidation

| Enzyme Class | Specific Enzymes Implicated (General for PAs) | Reaction Type | Relevant Substrates (General for PAs) |

| Flavin-containing Monooxygenases (FMOs) | FMO1, FMO3 | N-Oxidation | Tertiary amines, nitrogen heterocycles |

| Cytochrome P450 (CYPs) | CYP1A2, CYP2C19, CYP3A4, CYP3A5, CYP3A7 | N-Oxidation | Nitrogen-containing compounds |

Hepatic Cytochrome P450 Enzymes (CYPs) in Pyrrolizidine Alkaloid Activation

Hepatic Cytochrome P450 (CYP) enzymes play a critical role in the metabolic activation of pyrrolizidine alkaloids, a process that often leads to the formation of toxic metabolites nih.govnih.govfda.govresearchgate.netnih.govnih.govijpras.com. Specifically, CYP enzymes, particularly CYP3A4 and CYP2C19, are involved in the initial dehydrogenation step of PAs researchgate.net. This activation process by CYPs is essential for generating the hepatotoxic potential of many PAs nih.gov. Studies have identified specific CYP isoforms, such as CYP3A4, CYP3A5, and CYP3A7, as being involved in the bioactivation of various PAs, contributing to their genotoxicity fda.gov. The metabolic activation by CYPs is a key molecular event underpinning the toxicity observed with many PAs nih.govresearchgate.net.

CYPs Involved in PA Activation

| CYP Isoform(s) | Primary Role in PA Metabolism | Examples of PAs Activated (General) |

| CYP3A4, CYP2C19 | Dehydrogenation/Activation | Various PAs |

| CYP3A4, CYP3A5, CYP3A7 | Bioactivation, Genotoxicity | Lasiocarpine, Riddelliine, Senkirkine (B1680947) |

| General CYPs (e.g., CYP3A4) | Metabolic Activation to reactive metabolites | Senecionine (B1681732), other PAs |

Formation of Electrophilic Pyrrolic Ester Intermediates

The metabolic activation of pyrrolizidine alkaloids by CYPs leads to the formation of highly reactive intermediates, commonly referred to as dehydropyrrolizidine intermediates, pyrroles, or pyrrolic esters nih.govresearchgate.netglobalacademicpress.com. These electrophilic metabolites are considered the primary toxic species derived from PAs nih.govresearchgate.net. The formation of these pyrrolic esters is a critical step in the mechanism of PA-induced toxicity, as they possess the ability to covalently bind to nucleophilic sites on vital cellular macromolecules, such as DNA and proteins nih.govglobalacademicpress.com. This covalent binding can lead to cellular damage, genotoxicity, and carcinogenicity.

Reactive Pyrrolic Ester Intermediates

| Intermediate Type | Formation Mechanism | Reactivity | Consequences |

| Dehydropyrrolizidine Intermediates (Pyrroles/Pyrrolic Esters) | CYP-mediated oxidation and subsequent reactions of PAs | Electrophilic, highly reactive | Covalent binding to DNA and proteins, leading to genotoxicity and hepatotoxicity |

Phase II Metabolic Reactions (e.g., Conjugation)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules. These reactions, such as glucuronidation, sulfation, and glutathione (B108866) conjugation, significantly increase the water solubility of the metabolites, facilitating their excretion from the body and often leading to detoxification medchemexpress.comnottingham.ac.uklongdom.orgslideshare.netdrughunter.comnih.gov.

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this process attaches glucuronic acid to functional groups, enhancing hydrophilicity drughunter.comnih.gov.

Sulfation: Mediated by sulfotransferases (SULTs), this reaction involves the addition of a sulfate (B86663) group, increasing polarity drughunter.comnih.gov.

Glutathione Conjugation: Catalyzed by glutathione S-transferases (GSTs), this pathway is crucial for detoxifying reactive electrophilic intermediates, including those formed from PAs, by forming glutathione conjugates nih.govlongdom.org.

These conjugation pathways are vital for the elimination of PAs and their metabolites, although the efficiency and specific pathways can vary depending on the particular PA and the biological system researchgate.netnih.gov.

Common Phase II Metabolic Pathways for PAs

| Pathway Type | Enzymes Involved (General) | Conjugate Formed | Outcome |

| Glucuronidation | UGTs | Glucuronides | Increased water solubility, excretion |

| Sulfation | SULTs | Sulfates | Increased polarity, excretion |

| Glutathione Conjugation | GSTs | Glutathione conjugates | Detoxification of reactive intermediates |

Biotransformation in Diverse Biological Systems

The metabolism of this compound and other PAs is not limited to mammalian systems; plants and other organisms also possess mechanisms for their biotransformation.

Plant Metabolism and Detoxification Mechanisms

PA Biotransformation in Plants

| Plant System/Species | Transformation Type | Example PA Metabolite/Product | Source |

| Senecio erucifolius (root cultures) | Dehydrogenation | Seneciphylline (B43193) N-oxide | chemfaces.com |

In addition to plant metabolism, other organisms can also biotransform PAs. For example, certain insects, such as the leaf beetle Oreina elongata, have been shown to metabolize PAs found in their diet. These beetles can catalyze transformations like the epoxidation of seneciphylline N-oxide to oreine, and O-deacetylation of acetylseneciphylline N-oxide to seneciphylline N-oxide chemfaces.com. These insect-based metabolic activities highlight the complex interactions between PAs and the organisms that consume them.

PA Biotransformation in Insects

| Organism/System | Transformation Type | Example PA Metabolite/Product | Source |

| Oreina elongata (leaf beetle) | Epoxidation | Oreine (epoxidation product of Seneciphylline N-oxide) | chemfaces.com |

| Oreina elongata (leaf beetle) | O-Deacetylation | Seneciphylline N-oxide | chemfaces.com |

Compound List:

this compound

this compound N-oxide

Seneciphylline

Seneciphylline N-oxide

Senecionine

Senecionine N-oxide

Retronecine

Heliotridine

Otocecine

Lasiocarpine

Riddelliine

Sengkirkine

Adonifoline

Heliotrine N-oxide

Acetylseneciphylline N-oxide

Oreine

Microbial Degradation and Transformation Pathways

Microorganisms play a significant role in the biotransformation of various xenobiotics, including complex natural products. While specific studies detailing the microbial degradation pathways of this compound are limited in the provided search results, general principles of microbial metabolism suggest potential routes. Microbes, particularly bacteria and fungi, possess diverse enzymatic machinery capable of catalyzing oxidation, reduction, hydrolysis, and conjugation reactions nih.govwikipedia.orgelifesciences.org. For instance, bacteria are known to degrade aromatic compounds through oxygenase-mediated hydroxylation and ring cleavage, or via CoA thioester pathways involving hydrolysis nih.gov. In the context of this compound, hypothetical microbial transformations could involve modifications such as hydroxylation on the pyrrolizidine ring system or ester hydrolysis of the senecioyl moieties. Certain bacterial strains, like Pseudomonas species, have been noted for their ability to hydroxylate complex organic molecules mdpi.com, and fungi are known for their broad enzymatic capabilities in biotransformation msu.ac.th. The metabolic flexibility of microorganisms allows them to utilize a wide range of substrates, suggesting that this compound could be a target for microbial enzymatic activity, leading to the formation of various metabolites.

Comparative In Vitro Mammalian Model Systems

Understanding how this compound is metabolized across different mammalian species is crucial for predicting its behavior in vivo. In vitro studies using liver microsomes and hepatocytes from various species are standard approaches for such comparisons cellgs.comeuropa.eumdpi.com. While direct comparative studies on this compound metabolism across multiple mammalian species were not explicitly detailed in the search results, general trends in xenobiotic metabolism highlight potential interspecies differences. For example, studies on other compounds have shown significant variations in metabolic clearance rates and metabolite profiles when comparing human, rat, mouse, and dog liver microsomes or hepatocytes mdpi.comnih.govnih.gov. Human liver microsomes often exhibit different metabolic activities compared to those from preclinical species nih.gov. Hepatocytes, representing a more complete cellular system, can also reveal species-specific metabolic patterns, including differences in the expression and activity of Phase I and Phase II enzymes europa.eunih.gov. Such comparative analyses are vital for selecting appropriate animal models for toxicological evaluations and for extrapolating preclinical data to human risk assessment nih.gov.

Enzyme Kinetics and Substrate Specificity Studies of this compound Metabolizing Enzymes

The metabolic fate of this compound is largely dictated by the activity and specificity of drug-metabolizing enzymes, primarily within the Cytochrome P450 (CYP) superfamily criver.commdpi.comnih.gov. CYP enzymes are known for their broad substrate specificity, meaning a single enzyme can metabolize multiple compounds, and a single compound can be metabolized by several different CYP isoforms mdpi.comnih.gov. Kinetic studies, which determine parameters such as Michaelis constant (Km) and maximum velocity (Vmax), are essential for quantifying the efficiency of these enzymes in metabolizing this compound numberanalytics.comlibretexts.org. These studies help identify which specific CYP enzymes are primarily responsible for this compound's biotransformation and assess their catalytic efficiency numberanalytics.comnih.gov. For instance, if this compound is metabolized by CYP2D6, kinetic parameters for this interaction would be determined, providing insights into its metabolic rate under varying substrate concentrations. Substrate specificity studies would further elucidate the affinity of these enzymes for this compound compared to other known substrates, aiding in predicting potential drug-drug interactions or understanding its metabolic profile within a broader enzymatic context criver.comnih.gov.

Genetic Polymorphisms Influencing Metabolic Capacity (in model organisms)

Genetic polymorphisms in drug-metabolizing enzymes can lead to significant inter-individual variability in metabolic capacity, affecting drug efficacy and toxicity nih.gov. While specific studies on this compound and genetic polymorphisms were not found, research on other xenobiotics demonstrates the impact of such variations, particularly in CYP enzymes like CYP2D6 and CYP3A4 criver.comnih.gov. Model organisms, such as genetically modified mice or Drosophila melanogaster expressing human metabolic enzymes, are invaluable for studying these effects wikipedia.orgnih.gov. For example, a knockout mouse model lacking a specific CYP enzyme would exhibit altered this compound metabolism compared to wild-type animals, illustrating the enzyme's role. Similarly, expressing human CYP variants in model systems can reveal how specific genetic variations influence the rate and pathways of this compound metabolism, mirroring potential human responses. Understanding these genetic influences is critical for predicting how different individuals or populations might process this compound.

Compound List:

this compound

Molecular and Cellular Mechanisms of Action of Seneciphyllinine

Covalent Adduction to Biological Macromolecules

A primary mechanism of action for Seneciphyllinine (B201698) involves its reactive metabolites forming covalent adducts with essential biological macromolecules, including DNA and proteins nih.govresearchgate.netresearchgate.netmdpi-res.commdpi-res.comglobalacademicpress.com. This adduction is a critical step in its genotoxic and cytotoxic potential.

The reactive pyrrolic metabolites generated from this compound can alkylate DNA, leading to the formation of DNA adducts nih.govresearchgate.netresearchgate.netmdpi-res.commdpi-res.comglobalacademicpress.com. These adducts represent alterations to the DNA structure, particularly at nucleobases, which can interfere with DNA replication and transcription. Such modifications are considered a significant contributor to the genotoxicity and potential carcinogenicity associated with pyrrolizidine (B1209537) alkaloids nih.govglobalacademicpress.com.

In addition to DNA, this compound's reactive metabolites can also covalently bind to cellular proteins, forming protein adducts nih.govresearchgate.netresearchgate.netresearchgate.netmdpi-res.commdpi-res.comglobalacademicpress.com. These protein-macromolecule interactions can lead to the inactivation or altered function of critical enzymes and structural proteins. For instance, pyrrole-protein adducts have been identified as diagnostic biomarkers for pyrrolizidine alkaloid-induced liver injury researchgate.netresearchgate.net. Specific research has identified ATP5B, a component of ATP synthase, as a protein that can be covalently bound by PA metabolites, leading to impaired mitochondrial function researchgate.net.

The reactive nature of this compound's metabolites extends to their ability to bridge DNA and proteins, resulting in the formation of DNA-protein crosslinks nih.gov. These crosslinks can further impede essential cellular processes such as DNA repair and replication, exacerbating the genotoxic damage and contributing to cellular dysfunction.

Perturbation of Cellular Homeostasis

The covalent modifications induced by this compound contribute to a broader disruption of cellular homeostasis, impacting critical metabolic pathways and cellular integrity.

Pyrrolizidine alkaloids, including this compound, have been implicated in the induction of oxidative stress and the generation of reactive oxygen species (ROS) medchemexpress.comresearchgate.netsci-hub.se. The cellular imbalance created by excessive ROS can lead to damage to lipids, proteins, and DNA. Studies suggest that compounds like Gynura segetum, which contains this compound, may influence pathways related to mitochondrial reactive oxygen species, contributing to cellular damage sci-hub.se. This compound itself has been noted to induce ROS generation medchemexpress.com.

A significant consequence of this compound's action is the induction of mitochondrial dysfunction and a subsequent bioenergetic collapse. The formation of pyrrole-protein adducts, such as those with ATP5B, can directly impair mitochondrial function, leading to a reduction in mitochondrial membrane potential and cellular respiration researchgate.net. This impairment in energy production pathways results in decreased intracellular ATP levels, indicative of a bioenergetic collapse. Such mitochondrial damage can ultimately trigger mitochondria-mediated apoptotic cell death researchgate.net.

In Vitro Cell Culture and Primary Cell Models for Mechanistic Studies

In vitro cell culture models are essential tools for dissecting the cellular and molecular actions of compounds like this compound. Various model systems are employed, each offering unique advantages for mechanistic studies.

Ecological and Evolutionary Aspects of Seneciphyllinine

Role of Seneciphyllinine (B201698) as a Plant Defense Mechanism

This compound is a key component of the chemical defense arsenal (B13267) of plants, deterring a wide range of organisms. nih.govnih.gov This defense is not static; the concentration and composition of this compound and other PAs can vary in response to environmental cues and attacks from natural enemies. nih.gov

The toxicity of this compound is a significant deterrent to many herbivores. nih.gov However, the effectiveness of this defense varies greatly between generalist and specialist insects, a concept central to the "specialist-generalist dilemma". nih.govnih.gov Generalist herbivores, which feed on a wide variety of plants, are often repelled by or suffer negative physiological effects from this compound. nih.gov In contrast, specialist herbivores that have co-evolved with PA-containing plants can often tolerate and even utilize these compounds. nih.govnih.gov

Research on the effects of seneciphylline (B43193), a closely related PA, on various insect herbivores provides insight into these differential effects. In one study, larvae of generalist species, including the crimson-speckled footman moth (Callimorpha dominula), the crane fly (Cylindrotoma distinctissima), and the alpine grasshopper (Miramella alpina), generally avoided feeding on diets containing seneciphylline. nih.gov The growth of C. dominula and C. distinctissima larvae was also negatively impacted by the presence of this PA. nih.gov Conversely, specialist leaf beetles of the genus Oreina, which naturally feed on PA-containing plants, showed avoidance of a combination of PAs and sesquiterpenes but their growth was not significantly affected when they were compelled to feed on the treated diet. nih.gov

Another study focusing on Jacobaea species found that feeding damage by the generalist slug Deroceras invadens was negatively correlated with the concentration of senecionine-like PAs. nih.gov Similarly, the generalist thrips (Frankliniella occidentalis) caused less damage to plants with higher concentrations of senecionine-like PAs. nih.gov In stark contrast, the specialist flea beetle Longitarsus jacobaeae showed no feeding deterrence in relation to PA concentration, and the specialist cinnabar moth (Tyria jacobaeae) was even attracted to certain PAs for oviposition. nih.govnih.gov

Effects of Seneciphylline on Insect Herbivores

| Herbivore Species | Specialization | Feeding Choice | Larval Growth Performance |

|---|---|---|---|

| Callimorpha dominula (Crimson-speckled footman moth) | Generalist | Avoided | Reduced |

| Cylindrotoma distinctissima (Crane fly) | Generalist | Avoided | Reduced |

| Miramella alpina (Alpine grasshopper) | Generalist | Avoided | Not Assessed |

| Oreina cacaliae (Leaf beetle) | Specialist | Avoided (in combination with sesquiterpenes) | No significant effect |

| Oreina speciosissima (Leaf beetle) | Specialist | Avoided (in combination with sesquiterpenes) | No significant effect |

Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. researchgate.net Pyrrolizidine (B1209537) alkaloids, including potentially this compound, are thought to contribute to the allelopathic potential of Senecio species. researchgate.netmontana.edu These compounds can be released into the soil through root exudates or the decomposition of plant material, potentially inhibiting the growth of neighboring plants. This can provide a competitive advantage to the PA-producing plant by reducing competition for resources such as water, light, and nutrients. researchgate.net While the allelopathic potential of Senecio extracts has been noted, specific studies isolating the effects of this compound on surrounding flora are limited.

The defensive role of this compound extends beyond herbivores to include microorganisms. Extracts from Senecio species containing a mixture of PAs have demonstrated antibacterial and antifungal properties. myspecies.inforesearchgate.net For instance, a study on Senecio vulgaris found that its methanol (B129727) extract exhibited antibacterial activity against Gram-positive bacteria. myspecies.info Another study on Senecio delphinifolius showed that its crude alkaloid extract was active against several bacteria, including Escherichia coli and Staphylococcus aureus. researchgate.net While these studies indicate the antimicrobial potential of the chemical arsenal of Senecio plants, further research is needed to determine the specific contribution of this compound to these effects and its mechanism of action against various fungal and bacterial species.

Co-evolutionary Dynamics in Plant-Herbivore Systems